4-Phenethylpiperidine
Overview
Description
4-Phenethylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known as 4-anilino-N-phenethylpiperidine (4-ANPP), 4-aminophenyl-1-phenethylpiperidine, or despropionyl fentanyl .
Synthesis Analysis
Phenethyl-4-ANPP, a formerly unknown compound, was identified for the first time in a fentanyl powder sample seized in April 2019 . This information provides valuable insight into the employed synthesis routes at the heart of illicit fentanyl manufacture .
Molecular Structure Analysis
4-Phenethylpiperidine has a benzene ring bound to a piperidine ring . The molecular formula is C13H19N .
Chemical Reactions Analysis
4-ANPP is a metabolite of acetyl fentanyl, butyryl fentanyl, furanyl fentanyl . An early study assessing the opioid-like activity of several fentanyl metabolites found that norfentanyl, 4-ANPP, and 4-anilinopiperidine were less potent than either fentanyl or morphine by several orders of magnitude .
Physical And Chemical Properties Analysis
The molecular weight of 4-Phenethylpiperidine is 189.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 189.151749610 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 14 .
Scientific Research Applications
Summary of the Application
4-ANPP is a precursor to fentanyl, a powerful synthetic opioid. It has been identified in seized fentanyl powder samples and in biological samples . The presence of 4-ANPP in these samples suggests a shift in fentanyl synthesis routes, possibly to circumvent restrictions on previously used precursors .
Methods of Application or Experimental Procedures
The synthesis of fentanyl from 4-ANPP involves a reaction called an acylation . This reaction requires propionyl chloride, a common lab chemical . The reaction yields very pure fentanyl hydrochloride .
Results or Outcomes
The presence of 4-ANPP in seized fentanyl samples and in biological samples provides valuable insight into the synthesis routes used in illicit fentanyl manufacture . This information can help track and regulate crucial precursors .
2. Opioid Activity Assessment
Summary of the Application
4-ANPP is a metabolite of fentanyl. Its opioid-like activity has been assessed in a guinea pig ileum assay .
Methods of Application or Experimental Procedures
The opioid-like activity of 4-ANPP was assessed using a cell-based µ-opioid receptor recruitment assay .
Results or Outcomes
The extent of µ-opioid receptor activation caused by 100µM 4-ANPP was found to be comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl (0.001µM or 0.336ng/mL) . This suggests that 4-ANPP has negligible in vitro opioid activity .
3. Fentanyl Precursor
Summary of the Application
4-ANPP is a precursor to fentanyl and is used in the illicit synthesis of fentanyl . It is often found in seized fentanyl samples .
Methods of Application or Experimental Procedures
4-ANPP is converted to fentanyl through a simple acylation reaction . This reaction involves propionyl chloride, a common lab chemical .
Results or Outcomes
The presence of 4-ANPP in seized fentanyl samples provides insight into the synthesis routes used in illicit fentanyl manufacture . This information can help in tracking and regulating crucial precursors .
4. Metabolic Pathways of New Fentanyl Analogs
Summary of the Application
4-ANPP is a metabolite of fentanyl. Its metabolic pathways have been studied to understand the metabolism of new fentanyl analogs .
Methods of Application or Experimental Procedures
The metabolic pathways of 4-ANPP were studied using various assays, including a cell-based µ-opioid receptor recruitment assay .
Results or Outcomes
The study found that 4-ANPP has negligible in vitro opioid activity . This information is crucial for understanding the pharmacology of new fentanyl analogs .
5. Marker for Fentanyl Analogs
Summary of the Application
Despropionylfentanyl (DPF; 4-anilino-N-phenethylpiperidine; 4-ANPP), a precursor to illicit forms of fentanyl, may be a promising marker for fentanyl analogs .
Methods of Application or Experimental Procedures
The presence of 4-ANPP in biological samples can be used to confirm the use of fentanyl or its analogs .
Results or Outcomes
The detection of 4-ANPP can provide valuable information about the use of fentanyl and its analogs, which can be crucial in forensic investigations .
6. Organic Synthesis Industry
Summary of the Application
4-ANPP is used in the organic synthesis industry, particularly in the synthesis of illicit fentanyl analogs .
Methods of Application or Experimental Procedures
The synthesis of 4-ANPP from smaller chemical building blocks involves several reactions and requires the skills of a trained chemist .
Results or Outcomes
The ability to synthesize 4-ANPP has led to a rapidly-growing industry in Mexico based entirely on organic synthesis . This industry plays a significant role in the production of illicit fentanyl analogs .
Safety And Hazards
4-Phenethylpiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This paper reaffirms the importance of a class‐based scheduling strategy while also arguing for increased research of schedule I controlled substances .
properties
IUPAC Name |
4-(2-phenylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPSTRUUZKFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402127 | |
Record name | 4-phenethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenethylpiperidine | |
CAS RN |
24152-41-8 | |
Record name | 4-phenethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-phenylethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.